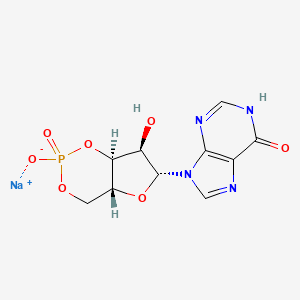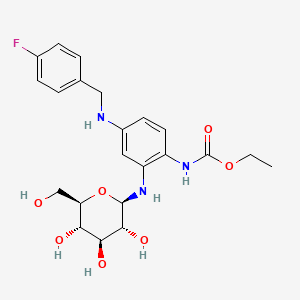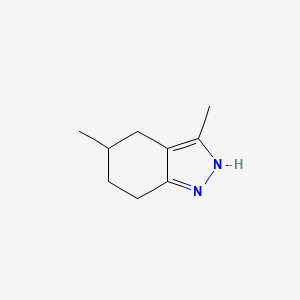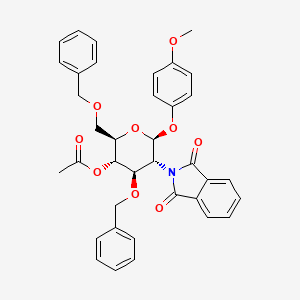![molecular formula C₈H₁₄ClNO B1146907 Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride CAS No. 64148-68-9](/img/new.no-structure.jpg)
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride is a chemical compound with the molecular formula C8H14ClNO. It is known for its unique spiro structure, which consists of a bicyclic system fused with an oxirane ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride typically involves the reaction of 1-azabicyclo[2.2.2]octane with an epoxide. The reaction is carried out under controlled conditions to ensure the formation of the spiro structure. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Spiro[4-azabicyclo[2.2.2]octane-2,2’-oxirane] Hydrochloride
- 1’-Azaspiro[oxirane-2,3’-bicyclo[2.2.2]octane] Hydrochloride
Uniqueness
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64148-68-9 |
|---|---|
Molecular Formula |
C₈H₁₄ClNO |
Molecular Weight |
175.66 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine](/img/structure/B1146828.png)




![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B1146840.png)
![Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate](/img/structure/B1146842.png)


